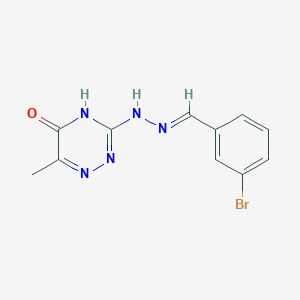
3-bromobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is an organic compound that has gained significant attention in scientific research due to its diverse applications. It is a hydrazone derivative of benzaldehyde that has been used as a starting material for the synthesis of various organic compounds. The compound has shown promising results in different scientific fields, including medicinal chemistry, material science, and analytical chemistry.
Wirkmechanismus
The mechanism of action of 3-bromobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is not well understood. However, it is believed that the compound acts as a nucleophile and reacts with electrophiles to form stable adducts. The compound has also been shown to exhibit antioxidant and antimicrobial activities, which may be attributed to its ability to scavenge free radicals and inhibit bacterial growth.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 3-bromobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone. However, studies have shown that the compound has low toxicity and does not exhibit significant cytotoxicity against different cell lines. The compound has also been shown to inhibit the growth of different bacterial strains, including Gram-positive and Gram-negative bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-bromobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone in lab experiments include its easy synthesis, low toxicity, and diverse applications. The compound can be used as a starting material for the synthesis of various organic compounds and as a ligand in coordination chemistry. However, the limitations of using the compound include its limited solubility in water and some organic solvents, which may affect its reactivity and stability.
Zukünftige Richtungen
There are several future directions for the use of 3-bromobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone in scientific research. One potential application is in the synthesis of new organic compounds with diverse pharmacological activities. The compound can also be used as a ligand in coordination chemistry to form metal complexes with different metals, which may exhibit unique properties and applications. Additionally, the compound can be further studied to understand its mechanism of action and potential applications in different scientific fields.
Synthesemethoden
The synthesis of 3-bromobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone involves the reaction of 3-bromobenzaldehyde and 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The product is obtained as a yellow crystalline solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-bromobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been extensively studied for its diverse applications in scientific research. It has been used as a starting material for the synthesis of various organic compounds, including hydrazones, Schiff bases, and azo compounds. The compound has also been used as a ligand in coordination chemistry to form metal complexes with different metals, such as copper, nickel, and cobalt.
Eigenschaften
IUPAC Name |
3-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5O/c1-7-10(18)14-11(17-15-7)16-13-6-8-3-2-4-9(12)5-8/h2-6H,1H3,(H2,14,16,17,18)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLGRZRNOILJGD-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NN=CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(NC1=O)N/N=C/C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B6119173.png)
![N-[2-(methylthio)ethyl]-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B6119174.png)
![2-(2-oxo-2-{3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B6119184.png)
![1-{3-[3-({[2-(4-fluorophenyl)ethyl]amino}methyl)phenoxy]-2-hydroxypropyl}-4-piperidinol](/img/structure/B6119188.png)
![2-{1-benzyl-4-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6119200.png)
![N-{2-[7-(4-isopropylbenzyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}acetamide](/img/structure/B6119205.png)
![3-chloro-N-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6119211.png)
![N-(3-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B6119218.png)


![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6119261.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6119273.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-(2-phenylethyl)piperidin-3-amine](/img/structure/B6119275.png)